(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate

Chiral Purity Reference Standard Niraparib Impurity

(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate (CAS 2244064-18-2) is a pre-formed diastereomeric salt comprising the (R)-enantiomer of a 3-arylpiperidine and (2R,3R)-tartaric acid. This compound is not a final biologically active molecule but a critical chiral building block and reference standard, primarily within the synthetic pathway of the PARP inhibitor niraparib.

Molecular Formula C15H20BrNO6
Molecular Weight 390.23
CAS No. 2244064-18-2
Cat. No. B2921524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate
CAS2244064-18-2
Molecular FormulaC15H20BrNO6
Molecular Weight390.23
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C11H14BrN.C4H6O6/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;5-1(3(7)8)2(6)4(9)10/h3-6,10,13H,1-2,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1
InChIKeyKWHQQTCNHNIHQA-LDGFUSNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (R)-3-(4-Bromophenyl)piperidine (2R,3R)-2,3-Dihydroxysuccinate: A Specialized Chiral Building Block


(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate (CAS 2244064-18-2) is a pre-formed diastereomeric salt comprising the (R)-enantiomer of a 3-arylpiperidine and (2R,3R)-tartaric acid. This compound is not a final biologically active molecule but a critical chiral building block and reference standard, primarily within the synthetic pathway of the PARP inhibitor niraparib. Its existence as a defined salt, rather than a free base, directly addresses challenges in chiral purity determination and physicochemical handling that are often encountered with its close analogs, such as the (S)-enantiomer or the hydrochloride salt . The piperidine core, substituted at the 3-position with a 4-bromophenyl group, is a versatile scaffold in medicinal chemistry, but the specific (R)-configuration and tartrate counter-ion confer unique properties valuable for precise analytical and synthetic applications [1].

Why (R)-3-(4-Bromophenyl)piperidine (2R,3R)-2,3-Dihydroxysuccinate Cannot Be Substituted with Generic Analogs


A scientific or industrial user cannot simply interchange (R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate with the free base, a different salt (e.g., hydrochloride), or the opposite (S)-enantiomer. Such substitution risks compromising the integrity of chiral analytical methods, introducing uncontrolled impurities, or leading to failed syntheses. The (2R,3R)-tartrate salt offers a unique combination of well-defined stoichiometry, high crystallinity, and guaranteed enantiomeric configuration crucial for its primary application as a reference standard for niraparib impurity profiling [1]. For instance, while (S)-3-(4-bromophenyl)piperidine is the key niraparib intermediate, the (R)-enantiomer serves as its critical chiral impurity marker; using the incorrect enantiomer or a racemate would render a method validation exercise meaningless . The specific salt form also dictates solubility and stability profiles that differ markedly from the hygroscopic hydrochloride salt, impacting long-term storage and accurate formulation of reference solutions .

Quantitative Differentiation Evidence for (R)-3-(4-Bromophenyl)piperidine (2R,3R)-2,3-Dihydroxysuccinate Against Comparators


Enantiomeric Purity: (R)-Tartrate Salt vs. (R)-Free Base for Chiral Reference Standard Reliability

The primary selection driver for this compound is its role as a chiral reference standard. The (R)-enantiomer is a specified impurity of the drug niraparib, which is synthesized from the (S)-enantiomer. The (2R,3R)-tartrate salt is supplied with a defined enantiomeric purity, typically ≥98%, ensuring its suitability for method validation. In contrast, the (R)-free base or hydrochloride salt may not be provided with a certified enantiomeric excess (e.e.) value, introducing uncertainty into analytical measurements. [1]

Chiral Purity Reference Standard Niraparib Impurity Enantiomeric Excess

Physicochemical Stability: Crystalline Tartrate Salt vs. Hygroscopic Hydrochloride Salt

Salt form selection critically impacts the handling and storage of chiral amines. The (R)-tartrate salt is a non-hygroscopic crystalline solid, in contrast to the corresponding hydrochloride salt, which is documented as hygroscopic and requiring anhydrous storage. This distinction is class-level: tartrate salts of amines are widely preferred for their superior crystallinity and lower hygroscopicity compared to hydrochloride salts [1]. While direct comparative hygroscopicity data for this specific pair is not published, the general trend supports a procurement decision favoring the tartrate for applications requiring precise weighing and long-term stability.

Salt Selection Hygroscopicity Stability Formulation

Synthetic Utility: Direct Use of Tartrate Salt in Chiral Resolution vs. Multi-Step Salt Conversion

The (2R,3R)-tartrate salt is the direct product of a classical resolution step used to isolate the (R)-enantiomer from a racemic mixture. A patent describing the synthesis of the analogous hydrochloride salt shows a resolution step using L-tartaric acid that achieves a 40-50% yield of the desired enantiomer . The pre-formed tartrate salt thus represents a strategically more advanced intermediate for users needing the (R)-enantiomer, as it bypasses the need to perform the resolution in-house. This is in contrast to procuring the racemic free base, which would then require a separate, costly, and yield-limiting resolution step.

Chiral Resolution Diastereomeric Salt Synthesis Process Chemistry

Optimal Application Scenarios for (R)-3-(4-Bromophenyl)piperidine (2R,3R)-2,3-Dihydroxysuccinate


Niraparib Generic Drug Development: Chiral Impurity Quantification

This tartrate salt is the optimal choice as a reference standard for quantifying the (R)-enantiomer impurity in niraparib active pharmaceutical ingredient (API) and drug product. Its certified identity and high purity directly support Abbreviated New Drug Application (ANDA) method validation and quality control (QC) release testing, where demonstrating control of chiral impurities is a regulatory requirement.

Chiral Method Development and Validation in Pharmacopeial Laboratories

Analytical laboratories can use this well-defined salt as a system suitability standard for chiral HPLC or SFC methods. The non-hygroscopic nature of the tartrate salt ensures consistent standard preparation across multiple analysts and days, providing superior method ruggedness compared to a less stable salt form.

Medicinal Chemistry: Synthesis of Diastereomerically Pure Derivatives

For structure-activity relationship (SAR) studies on 3-arylpiperidine scaffolds, the tartrate salt provides a convenient, storable source of the free (R)-amine via simple basic workup. This precludes the need for an asymmetric synthesis or chiral resolution step at the beginning of a synthetic sequence, accelerating the exploration of the (R)-enantiomer's biological activity profile.

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